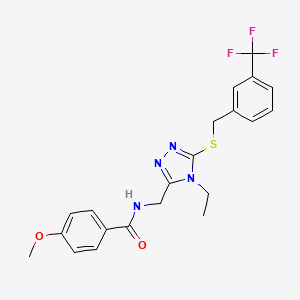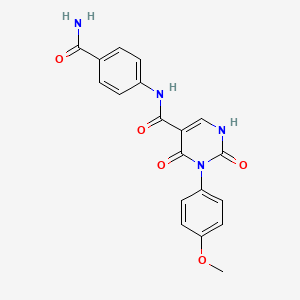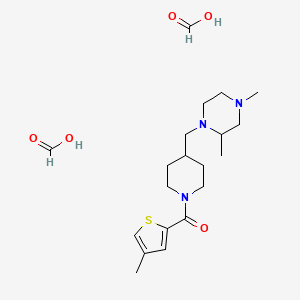![molecular formula C27H24ClN7 B2692931 N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946218-60-6](/img/structure/B2692931.png)
N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C27H24ClN7 and its molecular weight is 481.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-5-lipoxygenase Agents A series of pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase activities, highlighting their potential as therapeutic agents. The study emphasized the importance of structural modifications for enhancing biological activities (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, highlighting their potential as lead compounds for further development (Hafez et al., 2016).
Antitubercular Activity Research on nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts showed significant antitubercular activity against M. tuberculosis H37Rv strains. The study provides insights into structural requirements for antitubercular activity, underscoring the importance of such compounds in addressing tuberculosis (Vavaiya et al., 2022).
Synthesis and Characterization
Regioselective Synthesis A three-step, one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines under ultrasound irradiation in aqueous media was developed. This approach highlights the versatility and eco-friendliness of synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Kaping et al., 2020).
X-Ray Crystallographic Studies The structural elucidation of pyrazolo[1,5-a]pyrimidine derivatives through X-ray crystallography confirmed the regioselectivity of their synthesis. Such studies are crucial for understanding the molecular basis of their biological activities (S. Kaping, P. Helissey, J. N. Vishwakarma, 2020).
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
This compound: interacts with its targets, the cholinesterase enzymes, by binding to them . This binding inhibits the enzymes’ activity, preventing them from breaking down acetylcholine. As a result, the concentration of acetylcholine in the nervous system increases, enhancing the transmission of nerve signals.
Biochemical Pathways
The action of This compound primarily affects the cholinergic pathway . By inhibiting cholinesterase enzymes, this compound disrupts the normal breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. The downstream effects of this action can include improved muscle movement, breathing, heart rate, learning, and memory.
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of cholinesterase enzymes . By preventing these enzymes from breaking down acetylcholine, the compound can enhance the transmission of nerve signals, potentially improving functions such as muscle movement, breathing, heart rate, learning, and memory.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN7/c28-20-8-7-9-21(18-20)30-25-24-19-29-35(23-12-5-2-6-13-23)26(24)32-27(31-25)34-16-14-33(15-17-34)22-10-3-1-4-11-22/h1-13,18-19H,14-17H2,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGRUHCNUGBMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C4C=NN(C4=N3)C5=CC=CC=C5)NC6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)


![tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2692856.png)
![(Z)-4-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692857.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692858.png)
![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)

![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide](/img/structure/B2692863.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2692865.png)

![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2692869.png)
![N-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2692870.png)
